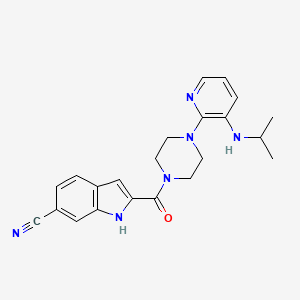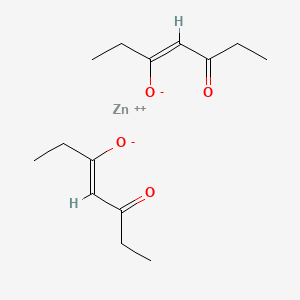
Zinc 3,5-heptanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc 3,5-heptanedione typically involves the reaction of zinc salts with 3,5-heptanedione under controlled conditions. One common method is the reaction of zinc acetate with 3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Zinc 3,5-heptanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: The ligand exchange reactions where the 3,5-heptanedione ligands are replaced by other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions may involve reagents like phosphines or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxide, while reduction can produce alcohols or other reduced compounds .
Scientific Research Applications
Zinc 3,5-heptanedione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other zinc-containing compounds and as a catalyst in various organic reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of zinc’s role in enzymatic functions and cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.
Industry: This compound is used in the production of high-performance materials, such as coatings and polymers, due to its stability and reactivity .
Mechanism of Action
The mechanism by which zinc 3,5-heptanedione exerts its effects involves the coordination of zinc ions with the 3,5-heptanedione ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The molecular targets and pathways involved include interactions with enzymes and other proteins that require zinc as a cofactor .
Comparison with Similar Compounds
Similar Compounds
Zinc acetylacetonate: Another zinc coordination compound with similar applications in catalysis and materials science.
Copper 3,5-heptanedione: A copper analog with distinct reactivity and applications.
Nickel 3,5-heptanedione: A nickel analog used in similar contexts but with different catalytic properties .
Uniqueness
Zinc 3,5-heptanedione is unique due to its specific coordination chemistry and the properties imparted by the 3,5-heptanedione ligands. These properties make it particularly useful in applications requiring stable and reactive zinc complexes .
Properties
CAS No. |
21499-03-6 |
|---|---|
Molecular Formula |
C14H22O4Zn |
Molecular Weight |
319.7 g/mol |
IUPAC Name |
zinc;(Z)-5-oxohept-3-en-3-olate |
InChI |
InChI=1S/2C7H12O2.Zn/c2*1-3-6(8)5-7(9)4-2;/h2*5,8H,3-4H2,1-2H3;/q;;+2/p-2/b2*6-5-; |
InChI Key |
ONLLWBFUSFRYNU-VKRZFSCASA-L |
Isomeric SMILES |
CC/C(=C/C(=O)CC)/[O-].CC/C(=C/C(=O)CC)/[O-].[Zn+2] |
Canonical SMILES |
CCC(=CC(=O)CC)[O-].CCC(=CC(=O)CC)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


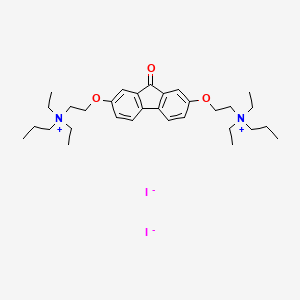
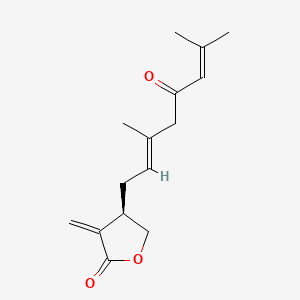
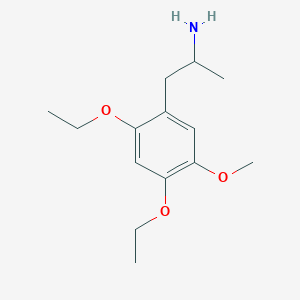

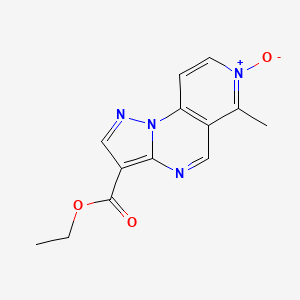

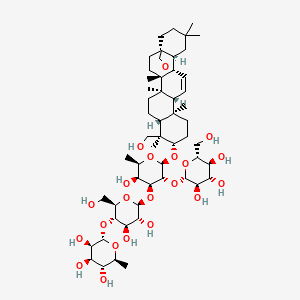
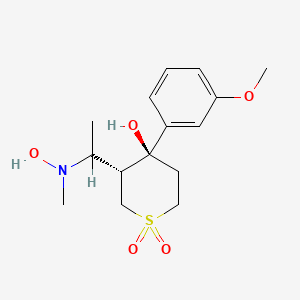
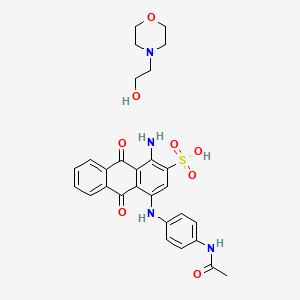
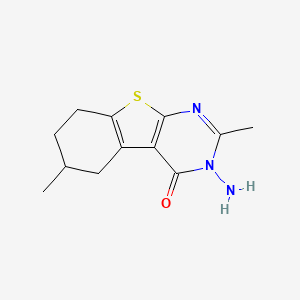
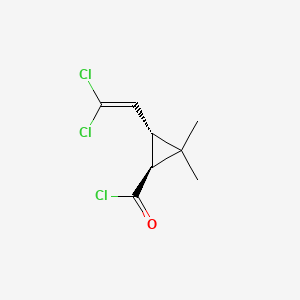
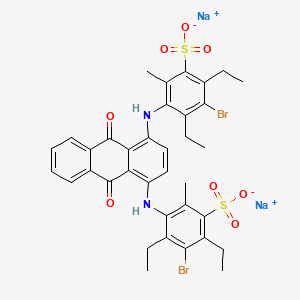
![1-Amino-4-(2-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B15193448.png)
